2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinyl group attached to a pyridinyl group via a sulfanyl linkage. This core structure is further substituted with a trifluoromethylphenyl acetamide group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 390.38. Further physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Features
Compounds with structural similarities to 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide are synthesized through various chemical reactions that aim to create entities with potential biological activities. These syntheses often involve condensation reactions, with the structures confirmed by spectroscopic methods such as H1NMR, MASS, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011). The design of these compounds takes advantage of the biological activities reported for mercapto and thione substituted 1,2,4 triazole ring systems, including antimicrobial properties.
Biological Applications
The triazole and pyridine derivatives, owing to their structural complexity, are investigated for a variety of biological applications, including antimicrobial, antifungal, and anticancer activities. These compounds are synthesized with the intent of exploring their potential in treating various conditions or diseases.
Antimicrobial and Antifungal Activities : Compounds featuring pyridine and triazole rings have been evaluated for their in-vitro antibacterial and antifungal properties. The synthesis of these derivatives is motivated by the search for new antimicrobial agents that could offer alternative treatments for infections (Darwish et al., 2014).
Anticancer Activity : Pyridazinone derivatives, structurally related to the compound , have been synthesized and evaluated for their potential anticancer activity through molecular docking studies. These studies aim to identify compounds that could inhibit the growth of cancer cells by interfering with specific molecular targets (Mehvish & Kumar, 2022).
Molecular Docking and In Vitro Screening : The exploration of novel pyridine derivatives for their interaction with proteins through molecular docking studies provides insights into their potential therapeutic applications. These studies often focus on identifying compounds with significant binding energies, indicating potential as inhibitors of specific proteins or enzymes involved in disease pathways (Flefel et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” are currently unknown. The compound is a complex molecule and its interaction with biological systems is likely multifaceted
Mode of Action
It is hypothesized that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
The compound may affect various biochemical pathways. Without specific information on the compound’s targets, it is challenging to predict the exact pathways it influences
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, and the presence of other molecules or ions in the environment.
Properties
IUPAC Name |
2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-2-1-3-14(10-13)23-16(26)11-27-17-5-4-15(24-25-17)12-6-8-22-9-7-12/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRKSLVQCWFUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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